Homomangiferin

Descripción general

Descripción

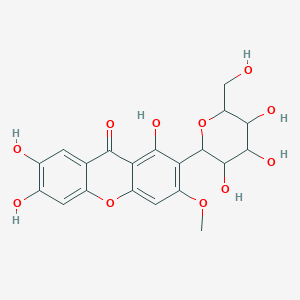

Homomangiferin is a naturally occurring xanthonoid compound primarily found in the leaves, bark, and fruits of the mango tree (Mangifera indica). It is a C-glycosylated xanthone derivative, structurally similar to mangiferin but with an additional methyl group. This compound exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antidiabetic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of homomangiferin involves several key steps, including the stereoselective Lewis acid-promoted C-glycosylation of protected phloroglucinol with tetrabenzylglucopyranosyl acetate and a highly regioselective base-induced cyclization to construct the core xanthone skeleton . The reaction conditions typically involve the use of Lewis acids such as boron trifluoride etherate and bases like sodium hydride.

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in mango trees. extraction from natural sources involves solvent extraction techniques using polar solvents like methanol or ethanol, followed by purification through chromatographic methods .

Análisis De Reacciones Químicas

Types of Reactions: Homomangiferin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, often involving hydrogenation.

Substitution: Substitution reactions, particularly glycosylation, can modify the glycosidic linkage in this compound.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Glycosyl donors and acceptors in the presence of catalysts like trifluoromethanesulfonic acid.

Major Products:

Oxidation: Quinones and other oxidized xanthones.

Reduction: Reduced xanthones.

Substitution: Glycosylated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for synthesizing other xanthone derivatives.

Biology: Studied for its role in modulating biological pathways and its potential as a biomarker.

Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.

Mecanismo De Acción

Homomangiferin exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: Inhibits key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).

Antidiabetic Activity: Enhances insulin sensitivity and modulates glucose metabolism pathways.

Comparación Con Compuestos Similares

Homomangiferin is structurally similar to other xanthonoid compounds such as:

Mangiferin: The parent compound, differing by the absence of an additional methyl group.

Neomangiferin: Another glycosylated xanthone with different glycosidic linkages.

Isomangiferin: An isomer of mangiferin with a different arrangement of hydroxyl groups.

Uniqueness: this compound’s unique structural feature, the additional methyl group, contributes to its distinct pharmacological profile, making it a valuable compound for therapeutic research and applications.

Actividad Biológica

Homomangiferin, a polyphenolic compound derived from the Mangifera indica plant, has garnered significant attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, anti-inflammatory, and neuroprotective properties. The findings are supported by various studies and case reports, highlighting its potential therapeutic applications.

This compound is a methylated derivative of mangiferin, which is known for its strong antioxidant properties. The compound exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This activity helps in reducing oxidative stress in cells.

- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells through the modulation of various signaling pathways, including the NF-κB pathway and the regulation of Bcl-2 family proteins.

- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines like TNF-α and IL-6, this compound can mitigate inflammation in various models of disease.

- Neuroprotective Effects : Research suggests that this compound protects neuronal cells from oxidative damage and inflammation, potentially improving cognitive functions.

Table 1: Summary of Biological Activities of this compound

Anticancer Activity

A significant body of research has demonstrated the anticancer potential of this compound. For instance, in vitro studies have shown that this compound treatment leads to a marked reduction in cell viability in various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers. The IC50 values reported were 41.2 µg/mL for MCF-7 and 44.7 µg/mL for HeLa cells, indicating potent antiproliferative effects at relatively low concentrations .

In a specific study involving human breast cancer cells (MDA-MB-231), this compound was found to significantly decrease tumor proliferation and enhance apoptosis by downregulating anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. In rodent models subjected to neurotoxic agents, administration of this compound resulted in improved cognitive performance and reduced markers of oxidative stress in brain tissues. These findings suggest that this compound may be beneficial in preventing cognitive decline associated with neurodegenerative diseases .

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been validated through various experimental models. In studies involving lipopolysaccharide (LPS)-induced inflammation, this compound significantly inhibited the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This indicates its potential use in treating inflammatory conditions .

Propiedades

IUPAC Name |

1,6,7-trihydroxy-3-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O11/c1-29-10-4-11-13(15(24)6-2-7(22)8(23)3-9(6)30-11)17(26)14(10)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPSXKXQSOVYLL-PQSJUMPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)C4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176206 | |

| Record name | Homomangiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21794-66-1 | |

| Record name | Homomangiferin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21794-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homomangiferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021794661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homomangiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.